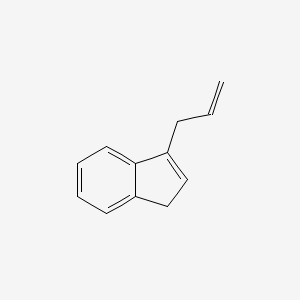

3-ALLYLINDENE

Description

3-ALLYLINDENE (CAS: 2294-87-3) is a substituted indene derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the indene core. Indene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in organic synthesis, particularly in the development of ligands, pharmaceuticals, and materials. The allyl substituent enhances the compound’s reactivity in alkylation and cycloaddition reactions, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name |

3-prop-2-enyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h2-4,6-8H,1,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSAOGCYQVJZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510456 | |

| Record name | 3-(Prop-2-en-1-yl)-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-87-3 | |

| Record name | 3-(Prop-2-en-1-yl)-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYLINDENE can be achieved through several methods. One common approach involves the alkylation of indene with prop-2-en-1-yl halides under basic conditions. For example, indene can be reacted with prop-2-en-1-yl bromide in the presence of a strong base such as potassium tert-butoxide to yield the desired product.

Another method involves the use of transition metal-catalyzed coupling reactions. For instance, the palladium-catalyzed Heck reaction can be employed to couple indene with prop-2-en-1-yl halides, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ALLYLINDENE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the benzene ring of the indene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-ALLYLINDENE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ALLYLINDENE in biological systems involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, leading to antiproliferative effects in cancer cells . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially disrupting their normal functions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₀ (based on indene core with allyl substitution).

- Synthesis : Prepared via regioselective C-alkylation of indene derivatives using allyl bromide under basic conditions, as demonstrated in studies on 3-acylindene alkane synthesis .

- Applications: Potential use in catalysis and medicinal chemistry, though specific applications remain underexplored in the provided literature.

Structural Analogs

3-Acylindene Alkanes

- Synthesis: Generated via Friedel-Crafts acylation or NaH-mediated alkylation of indole derivatives. For example, 3-acetylindole is synthesized using acetic anhydride and AlCl₃, though olefinic anhydrides (e.g., 4-pentenoic anhydride) may oligomerize under Lewis acid conditions .

- Reactivity : Exhibits selective C-alkylation with electrophiles like allyl bromide (76% yield) but poor regioselectivity with benzoyl chloride .

- Key Differences : Unlike 3-ALLYLINDENE, 3-acylindene alkanes feature acyl groups (-COR) that increase electrophilicity, favoring nucleophilic attacks.

3-Ylideneoxindoles

- Example : Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (CAS: N/A).

- Synthesis : Derived via Wittig reaction on alkylated isatin derivatives .

- Applications : Privileged precursors for asymmetric catalysis, including Michael additions and cycloadditions .

- Key Differences : The oxindole core introduces a lactam ring, enhancing hydrogen-bonding capacity, while this compound’s allyl group promotes π-orbital interactions.

Functional Analogs

Allyl Cyanide (3-Butenenitrile, CAS: 109-75-1)

- Structure : CH₂=CHCH₂CN.

- Reactivity : Nitrile group enables nucleophilic additions and polymerizations.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

- Comparison : The nitrile group in allyl cyanide confers polarity and metabolic stability, whereas this compound’s aromaticity supports conjugation and redox activity.

3-(Substituted)allylidene Pyrazole Derivatives

- Example : 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one.

- Synthesis : Catalyzed by Fe₂O₃@SiO₂/In₂O₃, achieving higher yields (e.g., 89%) compared to conventional methods .

- Applications : Anticancer and antimicrobial agents.

- Key Differences : Pyrazole rings in these derivatives enhance metal-binding capacity, unlike this compound’s purely hydrocarbon framework.

Reactivity and Stability

| Parameter | This compound | 3-Acylindene Alkanes | 3-Ylideneoxindoles |

|---|---|---|---|

| Regioselectivity | High in C-alkylation | Variable (depends on electrophile) | High in cycloadditions |

| Thermal Stability | Moderate (decomposes >200°C) | High (stable under reflux) | Low (sensitive to hydrolysis) |

| Catalytic Utility | Underexplored | Ligand precursors | Organocatalysis templates |

Data Sources :

Spectral and Analytical Data

Biological Activity

3-ALLYLINDENE, a compound with the chemical formula C12H12, is a derivative of indene that has gained attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into the various aspects of its biological activity, including mechanisms of action, case studies, comparative analysis with similar compounds, and research findings.

This compound features an indene core structure with an allyl group attached. This unique configuration contributes to its reactivity and biological properties. The compound is primarily studied for its anticancer and antimicrobial activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Tubulin Inhibition : It has been shown to inhibit tubulin polymerization, which is crucial for cell division. This action can lead to antiproliferative effects in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest.

- Case Study : A notable case study involved the treatment of human breast cancer cells (MCF-7) with this compound, resulting in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties:

- Bacterial Strains : It has shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to play a critical role in its antimicrobial action.

- Fungal Activity : Preliminary tests indicate potential antifungal effects against Candida species, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one | Antiproliferative | Inhibits tubulin polymerization |

| 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | Antimicrobial, Anticancer | Multiple mechanisms including enzyme inhibition |

Uniqueness : The indene structure of this compound imparts distinct chemical properties that differentiate it from other compounds, enhancing its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.